molecular formula C12H11N3O4S B10937897 5-[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10937897
M. Wt: 293.30 g/mol
InChI Key: AMMVYOJQYNDCBT-ONEGZZNKSA-N
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Description

5-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex heterocyclic compound that features a pyrazole ring, a thiazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of a pyrazole derivative with a thiazine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazine derivatives, such as:

Uniqueness

What sets 5-[3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

5-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C12H11N3O4S/c1-6-7(5-13-15(6)2)3-4-8(16)9-10(17)14-12(19)20-11(9)18/h3-5,18H,1-2H3,(H,14,17,19)/b4-3+

InChI Key

AMMVYOJQYNDCBT-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=C(SC(=O)NC2=O)O

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=C(SC(=O)NC2=O)O

Origin of Product

United States

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